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The following data synthesizes results from the pivotal MARCH-PFIC trial and an indirect comparison study

with odevixibat.

CAS No.: 228113-66-4
Cat. No.: S533543

Compound Focus: Maralixibat Chloride
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Primary Pruritus

Trial / Patient E Serum Bile Acid Other Key

Comparison Population (sBA) Outcome Outcomes
(ItchRO(Obs))

MARCH-PFIC  Children (1-17 LS Mean Change: LS Mean Change: Significant

(Maralixibat) yrs) with PFIC -1.7 (vs -0.6 for -176 pmollL (vs +11 improvements in

[1] (BSEP placebo); for placebo); bilirubin and

Indirect
Treatment
Comparison

[3]

deficiency
cohort)

Children with
PFIC
(compared
Odevixibat vs.
Maralixibat via
placebo)

Difference: -1.1

(95% CI: -1.8 to
-0.3); p=0.0063

Data not compared

Difference: -187
pmol/L (95% CI: -293
to -80); p=0.0013

sBA Responders:
Maralixibat was 32.3%
more efficacious (95%
Cl: 1.1% to 63.4%;
p=0.043). Point
estimates for sBA and
bilirubin reduction
favored Maralixibat.

growth (weight z-
score) [2]

Safety profiles
were comparable;
most Maralixibat
AEs were mild
(75% vs 45% with
Odevixibat) [3]
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| Long-term Efficacy (Maralixibat in PFIC) [4] | :--- | :--- | :--- | :--- | | INDIGO Trial (Phase 2) | Children
with BSEP deficiency (non-truncating mutations) | sSBA response (>75% reduction or <102 pmol/L) achieved
in 7 of 19 patients. | sBA responders showed marked reductions in pruritus, improvements in growth and

quality of life. All responders remained liver transplant-free after >5 years. |

Efficacy in Alagille Syndrome (ALGS)

Maralixibat received its initial FDA approval for ALGS based on the ICONIC study and supporting data. The

following table outlines the key efficacy results.

Patient

Trial . Efficacy Outcomes

Population
ICONIC & Patients with Demonstrated statistically significant reductions in
Supporting ALGS (n=86) pruritus, which were maintained for 4 years. Led to the first
Studies [2] FDA-approved medication for cholestatic pruritus in ALGS.

Experimental Methodologies

For the critical trials cited, the core methodologies are as follows:

e MARCH-PFIC Trial Design (Maralixibat in PFIC): This was a multicenter, randomized, double-
blind, placebo-controlled, phase 3 study [1]. Participants aged 1-17 with PFIC and persistent
pruritus were randomized to receive either oral maralixibat or a placebo twice daily for 26 weeks. The
primary endpoint was the mean change in the average morning ItchRO(Obs) score from baseline to
weeks 15-26. A key secondary endpoint was the mean change in fasting serum bile acid
concentration [1].

¢ INDIGO Trial Design (Long-term Maralixibat in PFIC): This was an open-label, Phase 2,
international, long-term study [4]. Children with FIC1 or BSEP deficiency received maralixibat orally
once daily, with the option to switch to twice-daily dosing. The primary efficacy endpoint was the
change in mean fasting sBA levels from baseline to Week 13, with long-term efficacy assessed up to
Week 240 [4].

¢ Indirect Treatment Comparison Methodology: Since no head-to-head trials exist, an indirect
treatment comparison (ITC) was performed [3]. This analysis used patient-level data from the
MARCH-PFIC trial (maralixibat) and published aggregate data from the PEDFIC-1 trial (odevixibat).
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The comparison was "anchored" by comparing each drug's effect against their respective placebo
arms to generate estimates of comparative efficacy for endpoints like serum bile acid response [3].

Mechanism of Action & Evidence Relationship

Maralixibat and odevixibat both belong to a class of drugs known as ileal bile acid transporter (IBAT)

inhibitors. The following diagram illustrates their shared mechanism and the evidence supporting

maralixibat's use.
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e Genetic Subtype Matters in PFIC: Response to maralixibat in PFIC is dependent on the genetic
subtype. Long-term data from the INDIGO trial shows that patients with BSEP deficiency caused by
non-truncating mutations (nt-BSEP) are more likely to achieve a serum bile acid response and
experience long-term transplant-free survival, unlike those with truncating mutations (t-BSEP) or FIC1
deficiency [4].

e Consider the Formulation: In April 2025, the FDA approved a new tablet formulation of maralixibat
for both ALGS and PFIC, providing a dosing flexibility option for older patients [5] [2].

e Acknowledging Evidence Gaps: While the indirect comparison suggests maralixibat may have a
stronger effect on serum bile acids, the absence of direct head-to-head trials means this conclusion
requires cautious interpretation. The authors of the analysis also noted a need for more data on long-
term outcomes and quality of life [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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